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Introduction

Iron tartrate, a salt formed from iron and tartaric acid, serves multiple functions in the food
industry. It is utilized as an anti-caking agent, particularly in salt and salt substitutes, and as a
source of iron for food fortification to address iron deficiency. This document provides detailed
application notes and experimental protocols for the use of iron tartrate in food technology,
focusing on its roles as an anti-caking agent and an iron fortificant.

Application 1: Anti-Caking Agent in Salt

Iron tartrate is approved for use as an anti-caking agent in table salt and salt substitutes. It
functions by preventing the formation of clumps, ensuring that the salt remains free-flowing. A
complex of sodium tartrate and iron(lll) chloride is specifically used for this purpose.[1][2]

Quantitative Data: Regulatory Limits

The European Food Safety Authority (EFSA) has established a maximum use level for the
complexation product of sodium tartrates and iron(lll) chloride (Fe mTA) as an anti-caking
agent.
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Application Maximum Use Level Reference

Anti-caking agent in salt or its
] 106 mg Fe mTA/kg salt [1]
substitutes

Experimental Protocol: Evaluation of Anti-Caking
Efficacy

This protocol outlines a method to assess the effectiveness of iron tartrate as an anti-caking

agent in salt.

Objective: To determine the ability of iron tartrate to prevent caking in salt under controlled
conditions of humidity and temperature.

Materials:

Fine-grade sodium chloride

Iron(lll) meso-tartrate

Controlled humidity and temperature chamber

Sieve shaker with a standard set of sieves

Analytical balance

Spatulas and weighing dishes
Procedure:
e Sample Preparation:

o Prepare salt samples containing varying concentrations of iron(lll) meso-tartrate (e.g., O,
50, 100, 150 mg/kg).

o Ensure homogeneous mixing of the iron tartrate with the salt.

o Caking Induction:
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o Place a known amount of each salt sample in an open container within a controlled
humidity and temperature chamber (e.g., 75% relative humidity, 40°C).

o Expose the samples to these conditions for a defined period (e.g., 24, 48, and 72 hours) to
induce caking.

o Caking Assessment:

o After the exposure period, gently transfer the salt sample to the top sieve of a sieve
shaker.

o Operate the sieve shaker for a fixed duration (e.g., 5 minutes).
o Weigh the amount of salt retained on each sieve.
e Data Analysis:
o Calculate the percentage of caked salt for each sample at each time point.

o A higher percentage of salt passing through the finer sieves indicates better anti-caking
performance.

o Compare the results of the iron tartrate-treated samples with the untreated control.

Expected Outcome: Salt samples treated with iron tartrate are expected to show significantly
less caking compared to the control, with a dose-dependent effect on anti-caking efficiency.

Application 2: Iron Fortification of Foods

Iron tartrate can be used to fortify food products to increase their iron content and help prevent
iron deficiency anemia. The choice of an iron compound for fortification depends on its
bioavailability, cost, and impact on the sensory properties of the food.

Quantitative Data: Bioavailability of Iron Compounds

The bioavailability of iron from different sources can vary significantly. The following table
provides a comparative overview of the relative bioavailability of various iron compounds, with
ferrous sulfate often used as a reference.
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Relative Bioavailability
Iron Compound Value (RBV) vs. Ferrous Reference
Sulfate (=100)

Ferrous Sulfate 100 [3]
Ferrous Fumarate 100

Ferrous Gluconate 89

Ferric Pyrophosphate 21-74 [4]
Ferric Ammonium Citrate 80-100

Ferrous Tartrate Moderately good [4]

Note: The bioavailability of ferrous tartrate is considered moderately good, though specific
quantitative RBV data is less commonly cited in direct comparison to more prevalent
fortificants.

Experimental Protocol: Determination of Iron Content in
Fortified Food

This protocol describes a colorimetric method for quantifying the total iron content in a food
sample fortified with iron tartrate.

Objective: To accurately measure the concentration of iron in a fortified food product.

Principle: Iron is extracted from the food matrix and converted to a colored complex, the
absorbance of which is measured spectrophotometrically and compared to a standard curve.
The reaction with thiocyanate to form a red iron(lll) thiocyanate complex is a common method.

[5]
Materials:
o Food sample fortified with iron tartrate

e Crucible
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o Muffle furnace
e Hydrochloric acid (HCI), 2.0 M
o Potassium thiocyanate (KSCN), 0.1 M
o Standard iron(lIl) solution (e.g., from Fe(NOs3)3)
e Spectrophotometer
» Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
o Sample Preparation (Ashing):
o Weigh approximately 2.5 g of the homogenized food sample into a crucible.[5]

o Heat the crucible in a muffle furnace at 550°C until a white or gray ash is obtained. This
process removes the organic matrix.

o Allow the crucible to cool completely.
e Iron Extraction:

o Transfer the ash to a beaker.

o Add 10 mL of 2.0 M HCI and stir for one minute to dissolve the iron.[5]

o Add 10 mL of distilled water and stir.

o Filter the mixture into a volumetric flask and dilute to a known volume with distilled water.
o Color Development:

o Take an aliquot of the filtered sample solution.

o Add 2.5 mL of 0.1 M KSCN solution. A red color will develop due to the formation of the
Fe(SCN)2* complex.[5]
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e Spectrophotometric Measurement:

o Measure the absorbance of the solution at the wavelength of maximum absorbance for the
iron(l11) thiocyanate complex (approximately 480 nm).

o Standard Curve:
o Prepare a series of standard solutions with known iron(lll) concentrations.
o Develop the color in the standards using the same procedure as for the sample.

o Measure the absorbance of each standard and plot a graph of absorbance versus iron
concentration.

» Calculation:
o Determine the iron concentration in the sample solution from the standard curve.

o Calculate the iron content in the original food sample, taking into account the initial sample
weight and dilution factors.

Stability Assessment of Iron-Fortified Foods

The addition of iron to food products can sometimes lead to undesirable changes, such as lipid
oxidation, which can affect the flavor, color, and shelf-life of the product.

Experimental Protocol: Measurement of Lipid Oxidation
(TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for
measuring lipid oxidation by quantifying malondialdehyde (MDA), a secondary oxidation
product.

Objective: To assess the extent of lipid oxidation in a food product fortified with iron tartrate.
Materials:

e Food sample
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Trichloroacetic acid (TCA) solution

Thiobarbituric acid (TBA) reagent

Malondialdehyde (MDA) or 1,1,3,3-tetraethoxypropane (TEP) for standard curve

Water bath

Spectrophotometer

Procedure:

o Extraction of TBARS:

o Homogenize a known weight of the food sample with TCA solution.

o Centrifuge the homogenate and collect the supernatant.

e Color Reaction:

o Mix an aliquot of the supernatant with TBA reagent.

o Heat the mixture in a boiling water bath for a defined period (e.g., 15-30 minutes) to
develop a pink color.

o Cool the samples to room temperature.

e Measurement:

o Measure the absorbance of the colored solution at 532 nm.

o Standard Curve and Calculation:

o Prepare a standard curve using MDA or TEP.

o Calculate the concentration of TBARS in the sample, expressed as mg of MDA
equivalents per kg of food.
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Bioavailability Assessment

The bioavailability of iron is the proportion of ingested iron that is absorbed and utilized by the
body. In vitro methods can provide a preliminary assessment of iron bioavailability.

Experimental Protocol: In Vitro Iron Bioavailability
(Caco-2 Cell Model)

This protocol uses the Caco-2 human colon adenocarcinoma cell line, which differentiates into
enterocyte-like cells, to model intestinal iron absorption.

Objective: To estimate the bioavailability of iron from a food product fortified with iron tartrate.
Materials:

Caco-2 cells

Cell culture reagents (DMEM, FBS, etc.)

In vitro digestion enzymes (pepsin, pancreatin, bile salts)

Ferritin immunoassay kit

Food sample fortified with iron tartrate
Procedure:
« In Vitro Digestion:

o Subject the fortified food sample to a simulated gastrointestinal digestion process involving
sequential incubation with pepsin (gastric phase) and pancreatin-bile extract (intestinal
phase).

e Caco-2 Cell Culture:
o Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.

e lron Uptake:
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o Apply the soluble fraction from the in vitro digestion to the apical side of the Caco-2 cell
monolayer.

o Incubate for a specified period to allow for iron uptake.

o Ferritin Analysis:
o Harvest the Caco-2 cells and lyse them to release intracellular proteins.

o Measure the ferritin concentration in the cell lysate using an immunoassay. Ferritin
formation is an indicator of cellular iron uptake.

e Data Analysis:

o Compare the ferritin formation in cells exposed to the digested fortified food with that in
cells exposed to a control (e.g., a known concentration of ferrous sulfate).

o Higher ferritin levels indicate greater iron bioavailability.

Sensory Evaluation

The addition of iron fortificants can sometimes impart undesirable metallic tastes or off-flavors.
Sensory evaluation is crucial to ensure consumer acceptance of the fortified product.

Experimental Protocol: Sensory Evaluation of Iron-
Fortified Food

Objective: To assess the impact of iron tartrate fortification on the sensory characteristics of a
food product.

Methodology: A trained sensory panel or consumer panel can be used. A common method is
the triangle test to determine if a sensory difference exists between the fortified and unfortified
product.

Procedure (Triangle Test):

e Sample Preparation:
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o Prepare two batches of the food product: one control (unfortified) and one fortified with
iron tartrate at the desired level.

o Test Setup:

o Present each panelist with three samples, two of which are identical and one is different.
The order of presentation should be randomized.

o Ask the panelists to identify the odd sample.
o Data Analysis:

o Analyze the number of correct identifications. Statistical tables for the triangle test are
used to determine if there is a significant difference between the samples at a given
confidence level (e.g., p < 0.05).

Visualizations
Intestinal Iron Absorption Pathway

The following diagram illustrates the general pathway of non-heme iron absorption in the
duodenum, which is the primary site for iron uptake. Iron from iron tartrate, once dissociated,
would follow this pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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